1,2,4-Benzotriazine-3-carboxylic acid chemical properties and structure
1,2,4-Benzotriazine-3-carboxylic acid chemical properties and structure
An In-Depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic Acid: Structure, Properties, and Synthetic Strategies
This guide provides a comprehensive technical overview of 1,2,4-benzotriazine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique electronic properties and versatile chemical handles of its scaffold make it a valuable building block for creating novel therapeutic agents. This document delves into its core chemical properties, spectroscopic signature, synthetic routes, and potential for chemical modification.
Part 1: Molecular Structure and Physicochemical Properties
1,2,4-Benzotriazine-3-carboxylic acid is a fused heterocyclic system where a benzene ring is annulated to a 1,2,4-triazine ring, substituted with a carboxylic acid group at the 3-position. This arrangement confers a planar, aromatic structure with a distinct charge distribution that is pivotal to its chemical behavior and biological interactions.
The structural and identifying information for this compound is consolidated below.[1][2]
| Identifier | Value |
| IUPAC Name | 1,2,4-benzotriazine-3-carboxylic acid[1] |
| CAS Number | 64241-51-6[1][2] |
| Molecular Formula | C₈H₅N₃O₂[1][2] |
| Molecular Weight | 175.14 g/mol [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O[1] |
| InChI Key | LTYYZEOFAKPJGC-UHFFFAOYSA-N[1] |
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Caption: Synthetic workflow for 1,2,4-benzotriazine-3-carboxylic acid.
Experimental Protocol: Synthesis via Bischler Condensation-Oxidation
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed using the spectroscopic methods detailed in Part 2.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol (as solvent)
-
Copper(II) sulfate pentahydrate (0.1 eq, as oxidant catalyst)
-
Water
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Hydrochloric acid (1M)
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Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water to the reaction mixture. The solution will typically change color, indicating complex formation.
-
Causality: Copper(II) acts as a catalyst for the aerobic oxidation of the dihydro-benzotriazine intermediate to the final aromatic product. Air serves as the terminal oxidant in this catalytic cycle. This is a greener and more efficient alternative to stoichiometric oxidants like lead tetraacetate. [3]4. Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase), observing the consumption of the starting material and the appearance of a new, UV-active spot for the product.
-
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted diamine), saturated sodium bicarbonate solution (to remove unreacted pyruvic acid and neutralize the product for extraction), and finally with brine.
-
Trustworthiness: This rigorous washing procedure ensures the removal of both basic and acidic impurities, which is critical for obtaining a pure product and preventing complications in downstream applications.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1,2,4-benzotriazine-3-carboxylic acid.
Part 4: Chemical Reactivity and Derivatization Potential
The title compound possesses two key sites for chemical modification: the carboxylic acid group and the benzotriazine ring system. This dual reactivity makes it a highly versatile scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies.
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Reactions of the Carboxylic Acid: The -COOH group can undergo standard transformations, most notably amidation and esterification. These reactions are crucial for modulating properties like solubility, cell permeability, and target binding.
-
Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., HBTU, HATU) allows for the introduction of a wide array of substituents.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride provides esters that can act as prodrugs or modify pharmacokinetic profiles.
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-
Reactions of the Ring System: The benzotriazine ring is relatively electron-deficient and can be susceptible to nucleophilic substitution under certain conditions, particularly if activating groups are present. However, its primary role is often as a stable, aromatic core that positions substituents in a defined three-dimensional space for interaction with biological targets. Strong reducing agents can lead to the contraction of the triazine ring. [4]
Caption: Key derivatization pathways from the carboxylic acid moiety.
Part 5: Applications in Research and Drug Development
The 1,2,4-benzotriazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. [4][3]Its derivatives have been investigated for a wide range of therapeutic applications.
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Anticancer Agents: The most notable application is in oncology. The 1,2,4-benzotriazine N-oxide derivative, Tirapazamine, entered clinical trials as a hypoxic cytotoxin. [3]The scaffold is also a core component of selective kinase inhibitors targeting enzymes like SRC and VEGFR2, which are critical in cancer signaling pathways.
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Anti-inflammatory and Analgesic Activity: Various analogues have demonstrated potent anti-inflammatory and analgesic effects, highlighting their potential for treating inflammatory disorders.
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Antimicrobial and Antiviral Agents: The scaffold has been explored for developing new antibacterial, antifungal, and antiviral drugs.
1,2,4-Benzotriazine-3-carboxylic acid serves as a key intermediate for accessing these more complex, biologically active molecules. Its straightforward synthesis and versatile reactivity allow researchers to systematically explore the chemical space around the benzotriazine core to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
1,2,4-Benzotriazine-3-carboxylic acid is a foundational molecule for advanced drug discovery and chemical biology research. Its stable aromatic core, combined with the synthetically tractable carboxylic acid handle, provides an ideal platform for the rational design of novel small-molecule therapeutics. Understanding its chemical properties, spectroscopic characteristics, and reactive potential is paramount for any scientist working with this important heterocyclic system. This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.
References
-
Palanki, M. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12367326, 1,2,4-Benzotriazine-3-carboxylic acid. Retrieved January 17, 2026, from [Link].
-
PubChemLite (n.d.). 1,2,4-benzotriazine-3-carboxylic acid (C8H5N3O2). Retrieved January 17, 2026, from [Link].
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12367326, 1,2,4-Benzotriazine-3-carboxylic acid. Retrieved January 17, 2026, from [Link].
-
ResearchGate (2019). (PDF) The synthesis of 1,2,4-benzotriazines. Retrieved January 17, 2026, from [Link].
-
Al-Omary, F. A., El-Emam, A. A., & Shazly, A. S. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link].
-
Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]
-
Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]
-
Al-Ayed, A. S., El-Ghamdi, H. A., & Al-Zahrani, A. M. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(15), 4485. [Link]
-
ResearchGate (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved January 17, 2026, from [Link].
-
Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 17, 2026, from [Link].
-
Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link].
-
University of Arizona (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link].
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-benzotriazines. Retrieved January 17, 2026, from [Link].
-
Chemistry LibreTexts (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link].
-
ResearchGate (n.d.). FTIR spectrum of the Benzotriazole powder. Retrieved January 17, 2026, from [Link].
-
ResearchGate (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved January 17, 2026, from [Link].
-
Doc Brown's Chemistry (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 17, 2026, from [Link].
-
Avhad, K. C., & Upadhyay, U. M. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
-
Zhang, Y., Wang, Z., Li, Y., Wang, C., Wang, J., & Wang, Y. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry, 46(42), 20206-20212. [Link]
-
ResearchGate (n.d.). Chemistry and Biological Activity of-[5][6]Benzotriazine Derivatives. Retrieved January 17, 2026, from [Link].
Sources
- 1. 1,2,4-Benzotriazine-3-carboxylic acid | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - 1,2,4-benzotriazine-3-carboxylic acid (C8H5N3O2) [pubchemlite.lcsb.uni.lu]
